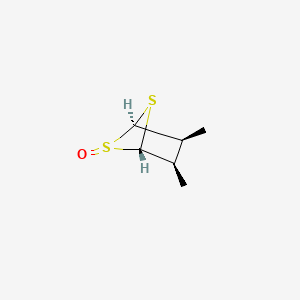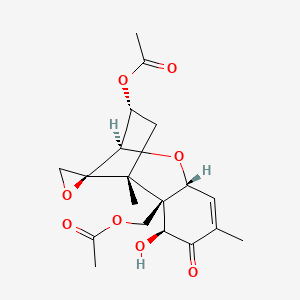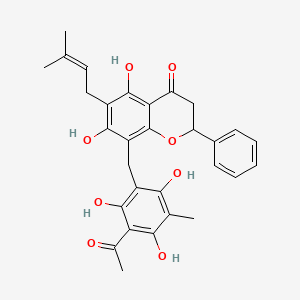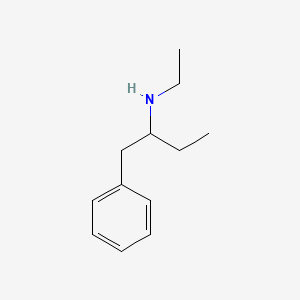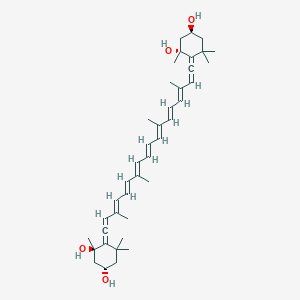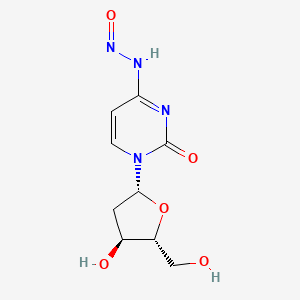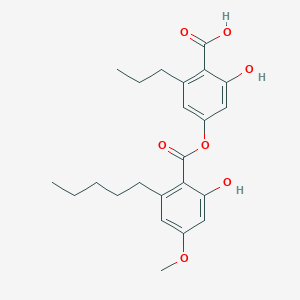![molecular formula C20H20N4O3 B1258836 N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide and its derivatives have been synthesized through various methods. Notably, a 'one-pot' reductive cyclization method using sodium dithionite as a reductive cyclizing agent in DMSO solvent was utilized for the synthesis of certain derivatives, demonstrating the chemical versatility and adaptability of this compound in synthesis procedures (Bhaskar, 2019).
Spectral and Structural Characterization
The structural and spectral properties of these compounds are typically characterized by various analytical techniques. These include 1H, 13C NMR, FT-IR spectral analysis, mass spectroscopy, and elemental analysis. These techniques help in confirming the molecular structure and understanding the chemical properties of the compound (Ramanathan, 2017).
Biological and Medicinal Applications
Biological Activities
Compounds containing the imidazole ring, including N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide, are known for their extensive biological activities. They exhibit properties such as antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Ramanathan, 2017).
Physical and Chemical Properties
Optical Properties
The optical properties of certain imidazole derivatives, including fluorescence enhancement in the presence of transition metal ions, have been studied. These properties are crucial for applications in chemosensors and nonlinear optics. Detailed quantum chemical calculations and theoretical studies are performed to understand these optical characteristics, such as NLO (Non-Linear Optical) properties (Jayabharathi, 2012).
Corrosion Inhibition
Imidazole derivatives, including those similar to N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide, have shown promise as corrosion inhibitors. Their effectiveness is studied using various methods, and their adsorption on metal surfaces follows models like Langmuir, suggesting a mixed type of adsorption (physisorption and chemisorption). These properties are significant for industrial applications where corrosion resistance is crucial (Prashanth, 2021).
Eigenschaften
Produktname |
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide |
|---|---|
Molekularformel |
C20H20N4O3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-N-(4-methoxyphenyl)-5-N-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(14-6-4-3-5-7-14)23-19(25)17-18(22-12-21-17)20(26)24-15-8-10-16(27-2)11-9-15/h3-13H,1-2H3,(H,21,22)(H,23,25)(H,24,26)/t13-/m0/s1 |
InChI-Schlüssel |
DERCBWLVMLBEMQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



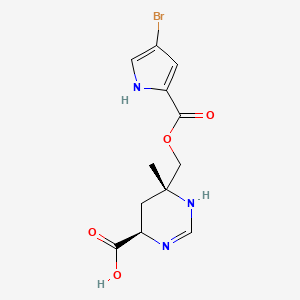
![4,11-Dimethoxy-1H-naphtho[2,3-f]indole-5,10-dione](/img/structure/B1258755.png)

![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)

